Elesclomol

描述

准备方法

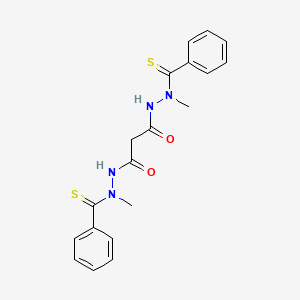

合成路线和反应条件: 依列索莫是通过一系列化学反应合成的,涉及双(硫代酰肼)酰胺的形成。合成涉及肼与二硫化碳反应生成硫代氨基脲,然后与苯甲酰氯反应生成最终产物 .

工业生产方法: 依列索莫的工业生产涉及优化反应条件,以确保高产率和纯度。这包括控制温度、pH值和反应时间,以最大限度地提高合成过程的效率 .

化学反应分析

反应类型: 依列索莫会经历多种类型的化学反应,包括:

常用试剂和条件:

氧化: 活性氧物种是在癌细胞内的生理条件下产生的。

主要形成的产物: 依列索莫与铜(II)离子反应形成的主要产物是铜-依列索莫络合物,其效力明显高于游离药物 .

科学研究应用

依列索莫具有广泛的科学研究应用,包括:

化学: 依列索莫被用作模型化合物来研究氧化应激和金属离子络合。

生物学: 依列索莫用于研究活性氧物种在细胞过程中的作用。

作用机制

依列索莫通过诱导癌细胞内的氧化应激来发挥作用。它引发活性氧物种的积累,导致细胞损伤和凋亡。依列索莫需要氧化还原活性金属离子才能发挥作用,其中铜(II)络合物比其他金属络合物有效得多 . 所涉及的分子靶标和通路包括线粒体凋亡通路,该通路由活性氧物种水平升高触发 .

相似化合物的比较

依列索莫在诱导氧化应激和与铜(II)离子形成有效络合物方面是独一无二的。类似化合物包括:

双硫仑: 另一种铜离子载体,可诱导氧化应激,并已因其抗癌特性而被研究。

四硫代钼酸盐: 一种用于治疗威尔逊病并因其抗癌作用而被研究的铜螯合剂。

三联嘧啶: 一种核糖核苷酸还原酶抑制剂,它也会在癌细胞中诱导氧化应激.

生物活性

Elesclomol (formerly known as STA-4783) is a small molecule that has garnered attention in the field of oncology due to its unique mechanism of action and potential therapeutic applications. Originally developed as an anticancer agent, this compound has demonstrated significant biological activity, particularly in inducing apoptosis in cancer cells through the generation of oxidative stress. This article explores the biological activity of this compound, focusing on its mechanisms, clinical studies, and potential repurposing for other medical conditions.

Induction of Oxidative Stress

This compound primarily induces apoptosis in cancer cells by elevating levels of reactive oxygen species (ROS). Studies have shown that treatment with this compound results in a rapid increase in ROS, leading to a transcriptional response characteristic of oxidative stress. This mechanism is particularly effective in cancer cells, which often have heightened levels of oxidative stress compared to normal cells. Notably, the antioxidant N-acetylcysteine has been shown to inhibit the pro-apoptotic effects of this compound, confirming that ROS generation is central to its action .

Copper Ionophore Activity

Recent research has identified this compound as a copper ionophore, facilitating the delivery of copper (Cu) ions to critical mitochondrial cuproenzymes. This mechanism not only enhances the therapeutic efficacy against cancer but also suggests potential applications in treating copper deficiency disorders. This compound's ability to increase cellular and mitochondrial iron levels further supports its role in regulating metal homeostasis within cells .

Ferroptosis Induction

This compound has also been implicated in inducing ferroptosis, a form of regulated cell death associated with iron metabolism and lipid peroxidation. Research indicates that this compound targets ATP7A, a copper-transporting ATPase, thereby regulating ferroptosis in colorectal cancer cells . This adds another layer to its biological activity, highlighting its multifaceted role in cancer therapy.

Phase II Clinical Trials

In a pivotal Phase II clinical trial involving 81 patients with stage IV metastatic melanoma, this compound was administered in combination with paclitaxel. The results showed a statistically significant improvement in progression-free survival compared to paclitaxel alone, demonstrating the compound's therapeutic potential .

| Study Phase | Patient Population | Treatment Regimen | Outcome |

|---|---|---|---|

| Phase II | 81 patients with stage IV melanoma | This compound + Paclitaxel | Doubling of progression-free survival time |

Safety and Tolerability

The safety profile of this compound has been favorable, showing tolerability similar to that of paclitaxel alone during clinical trials. This aspect is crucial for its potential use as a combination therapy .

Case Study: this compound in Copper Deficiency Disorders

Recent investigations have explored the repurposing of this compound for treating copper deficiency disorders. In model organisms such as yeast and zebrafish, this compound effectively increased mitochondrial copper content and restored function to copper-dependent enzymes . These findings suggest that this compound could be beneficial beyond oncology.

Research Findings on Cellular Mechanisms

Research has demonstrated that this compound's copper delivery mechanism operates through a complex formation with Cu(II), which facilitates its entry into mitochondria. Once inside, it releases copper ions, thereby promoting mitochondrial apoptosis pathways .

属性

IUPAC Name |

1-N',3-N'-bis(benzenecarbonothioyl)-1-N',3-N'-dimethylpropanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S2/c1-22(18(26)14-9-5-3-6-10-14)20-16(24)13-17(25)21-23(2)19(27)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJIXTWSNXCKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=S)C1=CC=CC=C1)NC(=O)CC(=O)NN(C)C(=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042642 | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Elesclomol acts through a novel mechanism of action. Elesclomol has been shown to rapidly cause a dramatic increase in oxidative stress (ROS) inside cancer cells. The prolonged elevation of ROS inside cancer cells induced by elesclomol causes the cell to exceed a critical breaking point and undergo apoptosis. The triggering of the mitochondrial apoptosis pathway is observed within the first six hours of applying elesclomol. Cancer cells operate at a much higher intrinsic level of ROS than normal cells, and have a greatly reduced anti-oxidant capacity compared to normal cells. This leaves them more vulnerable to an agent such as elesclomol that elevates oxidative stress. In similar experiments at similar doses, elesclomol has been found to have little to no impact on normal cells. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

488832-69-5 | |

| Record name | Elesclomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488832-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elesclomol [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0488832695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elesclomol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elesclomol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELESCLOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK191M53P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。